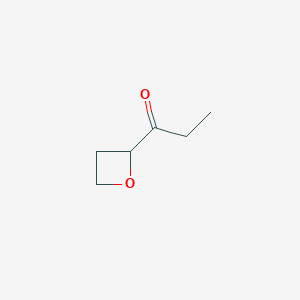
1-(Oxetan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-2-yl)propan-1-one is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Oxetan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reagents to achieve the desired product. Another method involves the cyclization of intermediates such as hydroxy malonates to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oxetan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The oxetane ring can participate in substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and bromine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-2-yl)propan-1-one has a wide range of applications in scientific research:
Biology: Its unique structure allows for the exploration of biological interactions and mechanisms, making it valuable in biochemical studies.
Wirkmechanismus
The mechanism of action of 1-(Oxetan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations. These interactions can modulate biological pathways and exert specific effects, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
1-(Oxetan-3-yl)propan-2-one: This compound shares a similar oxetane ring structure but differs in the position of the propanone moiety.
Oxetan-2-one: Another related compound with an oxetane ring, but with different functional groups attached.
Uniqueness: 1-(Oxetan-2-yl)propan-1-one stands out due to its specific structural arrangement, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its significance.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-(oxetan-2-yl)propan-1-one |
InChI |
InChI=1S/C6H10O2/c1-2-5(7)6-3-4-8-6/h6H,2-4H2,1H3 |
InChI-Schlüssel |
QBSCCOCIXOHFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

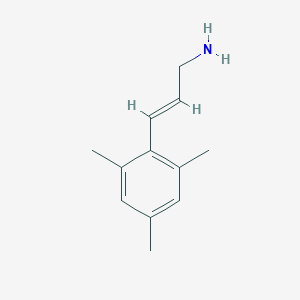
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)
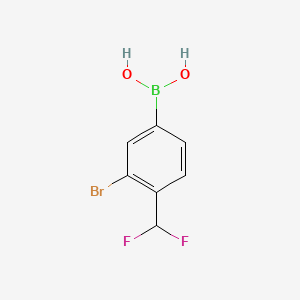
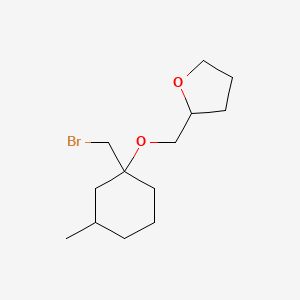
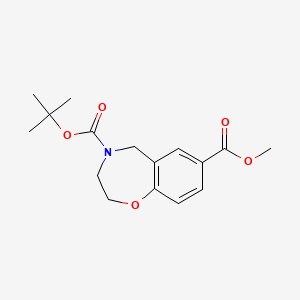
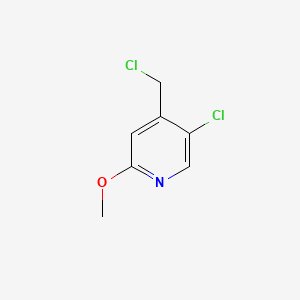
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
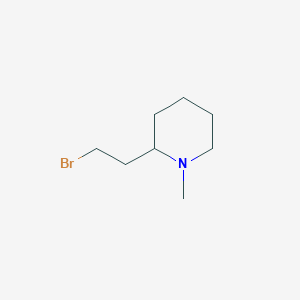
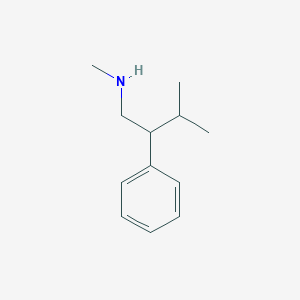

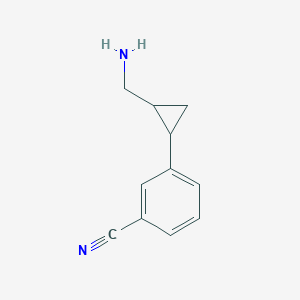
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
